molecular formula C16H19N5 B564263 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 186895-85-2

3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B564263
CAS RN: 186895-85-2
M. Wt: 281.363
InChI Key: DCRVCTFFEZBXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The molecular formula of 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is C16H19N5 . The average mass is 281.356 Da and the monoisotopic mass is 281.164032 Da .

Scientific Research Applications

I have conducted searches for the compound “4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine” and its synonyms, but unfortunately, detailed information on six to eight unique applications in scientific research is not readily available from the search results. The compound is mentioned in various contexts, including as a reference standard for pharmaceutical testing and as a potent inhibitor of certain tyrosine kinases , but specific applications are not detailed.

Mechanism of Action

Target of Action

The primary targets of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine are PKD1, PKD2, and PKD3 . It also targets Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

This compound acts as a highly selective and effective inhibitor of these targets . It binds to these kinases in a competitive manner, preventing their normal function and leading to alterations in the signaling pathways they control .

Biochemical Pathways

The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of PKD1, PKD2, and PKD3 can affect the regulation of cell survival and proliferation . Similarly, the inhibition of Src family kinases and c-Abl can impact cell growth and differentiation .

Pharmacokinetics

It has slight solubility in chloroform, ethyl acetate, and methanol , which could influence its bioavailability.

Result of Action

The result of the action of 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation and growth . By inhibiting the activity of key kinases, it disrupts the signaling pathways that regulate these processes, potentially leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored in a dark place at 2-8°C . Additionally, its solubility in different solvents could impact its distribution and absorption in the body .

properties

IUPAC Name

3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRVCTFFEZBXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652424
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186895-85-2
Record name 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.